3-(5-Ethoxypiperidin-3-yl)propanoic acid

Catalog No.
S13813106
CAS No.
M.F
C10H19NO3
M. Wt
201.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-Ethoxypiperidin-3-yl)propanoic acid

Product Name

3-(5-Ethoxypiperidin-3-yl)propanoic acid

IUPAC Name

3-(5-ethoxypiperidin-3-yl)propanoic acid

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

InChI

InChI=1S/C10H19NO3/c1-2-14-9-5-8(6-11-7-9)3-4-10(12)13/h8-9,11H,2-7H2,1H3,(H,12,13)

InChI Key

YLRPSXABHRJJHI-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(CNC1)CCC(=O)O

3-(5-Ethoxypiperidin-3-yl)propanoic acid is a chemical compound characterized by its unique structure, which includes a propanoic acid moiety attached to a piperidine ring with an ethoxy group. This structure contributes to its potential biological activities and applications in medicinal chemistry. The compound's molecular formula is C12H21NO3, and its systematic name reflects the presence of the ethoxy substituent on the piperidine nitrogen.

, including:

  • Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the conditions and reagents used.
  • Reduction: Reduction reactions can convert the compound into alcohols or amines, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles, often in the presence of a suitable leaving group.

These reactions are significant for synthesizing derivatives and exploring the compound's reactivity profile.

Research indicates that 3-(5-Ethoxypiperidin-3-yl)propanoic acid exhibits potential biological activities. Its interactions with various biomolecules suggest it may influence specific biochemical pathways. Studies have shown that compounds with similar structures often exhibit neuroactive properties, suggesting that this compound might also affect neurotransmitter systems or have implications in treating neurological disorders.

The synthesis of 3-(5-Ethoxypiperidin-3-yl)propanoic acid can be achieved through several methods:

  • Alkylation of Piperidine: Starting from piperidine, an ethoxy group can be introduced via alkylation with ethyl bromide or a similar ethylating agent.
  • Carboxylic Acid Formation: The propanoic acid moiety can be synthesized through carboxylation reactions involving appropriate precursors, such as alkyl halides and carbon dioxide.
  • Coupling Reactions: The final product can be obtained by coupling the piperidine derivative with a propanoic acid derivative under acidic or basic conditions.

These methods allow for the efficient preparation of the compound while providing avenues for further functionalization.

3-(5-Ethoxypiperidin-3-yl)propanoic acid has several potential applications:

  • Pharmaceutical Development: Its unique structure may serve as a scaffold for developing new drugs targeting neurological conditions or other therapeutic areas.
  • Chemical Research: The compound can be utilized as a building block in organic synthesis, enabling the creation of more complex molecules.
  • Biological Studies: Investigating its interactions with biological systems could provide insights into its mechanism of action and therapeutic potential.

Interaction studies involving 3-(5-Ethoxypiperidin-3-yl)propanoic acid focus on its binding affinity to various receptors and enzymes. Preliminary research suggests that it may interact with neurotransmitter receptors, influencing synaptic transmission and potentially modulating neurological activity. Further studies are necessary to elucidate its specific molecular targets and pathways.

Several compounds share structural similarities with 3-(5-Ethoxypiperidin-3-yl)propanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
3-(1-Methylpiperidin-3-yl)propanoic acidMethyl group on piperidine ringPotentially different pharmacological profile
3-(1-Ethylpiperidin-3-yl)propanoic acidEthyl group on piperidine ringMay exhibit altered lipophilicity
3-(4-Hydroxyphenyl)piperidin-3-yl)propanoic acidHydroxyphenyl substituent on piperidine ringPossible antioxidant properties

Uniqueness

The uniqueness of 3-(5-Ethoxypiperidin-3-yl)propanoic acid lies in its specific ethoxy substitution on the piperidine ring, which influences both its chemical reactivity and biological activity compared to other similar compounds. This structural feature may enhance its solubility and interaction with biological targets, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

-2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

201.13649347 g/mol

Monoisotopic Mass

201.13649347 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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